LY2811376

Vue d'ensemble

Description

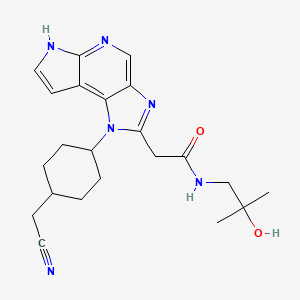

LY-2811376 est une petite molécule qui agit comme un inhibiteur non peptidique de la bêta-sécrétase 1 (BACE1). Ce composé a été étudié de manière approfondie pour ses applications thérapeutiques potentielles, en particulier dans le traitement de la maladie d'Alzheimer. LY-2811376 est connu pour sa capacité à diminuer la sécrétion des peptides amyloïdes bêta (Aβ), qui sont impliqués dans la pathogenèse de la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

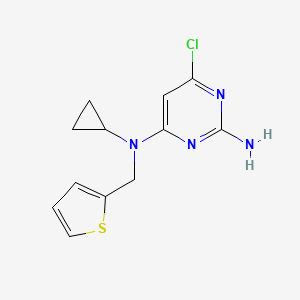

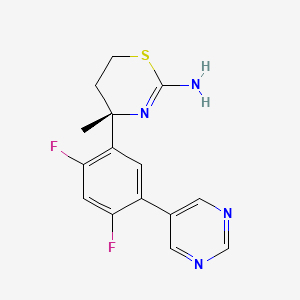

LY2811376, also known as (S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, primarily targets the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) . BACE1 is a key enzyme that initiates the generation of amyloid-β peptide (Aβ), which is critical for Alzheimer’s disease (AD) pathogenesis .

Mode of Action

This compound acts as a potent inhibitor of BACE1 . It binds to the active site of BACE1 and forms an optimal H-bonds network with the catalytic aspartates . This interaction inhibits the cleavage of the amyloid precursor protein (APP) by BACE1, thereby reducing the production of Aβ .

Biochemical Pathways

The inhibition of BACE1 by this compound affects the amyloidogenic pathway of APP processing . Normally, APP is cleaved by BACE1 and γ-secretase in a sequential manner to generate Aβ. By inhibiting BACE1, this compound prevents the initial cleavage of APP, leading to a decrease in Aβ production . This results in a reduction of Aβ plaques, which are a characteristic feature of AD .

Pharmacokinetics

It is rapidly cleared in mice, resulting in overall low sustained exposure profiles at orally administered pharmacological doses . The compound has been tested in humans at doses that were safe and well tolerated, with prominent and long-lasting Aβ reductions in cerebrospinal fluid (CSF) measured after oral dosing of 30 or 90 mg of this compound .

Result of Action

The primary result of this compound’s action is a robust reduction of Aβ in the central nervous system . This is achieved through the inhibition of BACE1, leading to decreased production of Aβ from APP . The reduction of Aβ levels could potentially slow down the progression of AD, as Aβ plaques are believed to play a key role in the neurodegenerative process of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors For instance, the compound’s efficacy and stability could potentially be affected by factors such as pH and temperature.

Analyse Biochimique

Biochemical Properties

LY2811376 interacts with the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a key enzyme involved in the production of β-amyloid (Aβ) peptide . This interaction results in the inhibition of BACE1, leading to a decrease in Aβ secretion . The compound has an IC50 value of 239 nM-249 nM .

Cellular Effects

In cellular studies, this compound has shown to induce dose-dependent changes in cerebrospinal fluid (CSF) Aβ1-34, Aβ5-40, and Aβ5-X . Aβ5-40 and Aβ5-X increased dose-dependently, while Aβ1-34 dose-dependently decreased . This indicates that this compound can influence cell function by altering the levels of these peptides.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of BACE1, which cleaves the amyloid precursor protein (APP) in the first step of Aβ peptide production . By inhibiting BACE1, this compound decreases the production of Aβ, a peptide implicated in the pathogenesis of Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to cause dose-dependent changes in Aβ peptides over time . These changes were observed in both in vitro and in vivo studies, indicating the compound’s stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent reductions in Aβ as well as sAPPβ and C99, the proximal cleavage products of APP proteolysis by BACE1 . These reductions were significant and observed at doses of 10, 30, and 100 mg/kg .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with BACE1, an enzyme that plays a crucial role in the production of Aβ peptide . By inhibiting BACE1, this compound can affect the metabolic flux of Aβ production .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a BACE1 inhibitor, it is likely to be found in locations where BACE1 and APP interact, such as the endoplasmic reticulum and Golgi apparatus, where APP processing occurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de LY-2811376 implique plusieurs étapes, en commençant par la préparation de la structure de base, qui comprend un motif phénylpyrimidine. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau phénylpyrimidine : Le noyau phénylpyrimidine est synthétisé par une série de réactions de condensation impliquant des matières premières appropriées telles que des dérivés benzéniques et pyrimidiniques substitués.

Modifications des groupes fonctionnels : La structure de base subit diverses modifications des groupes fonctionnels pour introduire les substituants souhaités, tels que les atomes de fluor et les groupes amines.

Cyclisation et modifications finales : Les dernières étapes impliquent des réactions de cyclisation pour former le cycle thiazin-2-amine et d'autres modifications pour obtenir la structure finale de LY-2811376.

Méthodes de production industrielle

La production industrielle de LY-2811376 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de techniques de synthèse à haut débit, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

LY-2811376 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre du cycle thiazin-2-amine.

Réduction : Des réactions de réduction peuvent se produire au niveau des centres azotés, conduisant à la formation de dérivés réduits.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que des agents halogénants (par exemple, brome, chlore) et des nucléophiles (par exemple, amines, thiols) sont utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de LY-2811376, qui peuvent être étudiés plus avant pour leurs activités biologiques .

Applications de la recherche scientifique

LY-2811376 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la bêta-sécrétase 1 et ses effets sur la production de peptides amyloïdes bêta.

Biologie : Utilisé dans des études de biologie cellulaire et moléculaire pour étudier le rôle de la bêta-sécrétase 1 dans la signalisation neuronale et le traitement de la protéine précurseur amyloïde.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de la maladie d'Alzheimer en raison de sa capacité à réduire les niveaux de peptides amyloïdes bêta.

Mécanisme d'action

LY-2811376 exerce ses effets en inhibant l'activité de la bêta-sécrétase 1 (BACE1), une enzyme responsable du clivage de la protéine précurseur amyloïde (APP) pour produire des peptides amyloïdes bêta. En inhibant BACE1, LY-2811376 réduit la production de peptides amyloïdes bêta, diminuant ainsi leur accumulation dans le cerveau. Ce mécanisme est particulièrement pertinent dans le contexte de la maladie d'Alzheimer, où l'accumulation de peptides amyloïdes bêta est une caractéristique de la maladie .

Applications De Recherche Scientifique

LY-2811376 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of beta-secretase 1 and its effects on amyloid-beta peptide production.

Biology: Employed in cellular and molecular biology studies to investigate the role of beta-secretase 1 in neuronal signaling and amyloid precursor protein processing.

Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease due to its ability to reduce amyloid-beta peptide levels.

Comparaison Avec Des Composés Similaires

Composés similaires

LY-2886721 : Un autre inhibiteur de BACE1 avec des propriétés similaires mais une structure chimique différente.

MK-8931 : Un puissant inhibiteur de BACE1 avec un mécanisme d'action distinct.

Unicité de LY-2811376

LY-2811376 est unique en raison de sa nature non peptidique, de sa biodisponibilité orale et de sa forte sélectivité pour la bêta-sécrétase 1 par rapport aux autres protéases aspartiques. Cette sélectivité réduit la probabilité d'effets hors cible et améliore son potentiel en tant qu'agent thérapeutique pour la maladie d'Alzheimer .

Propriétés

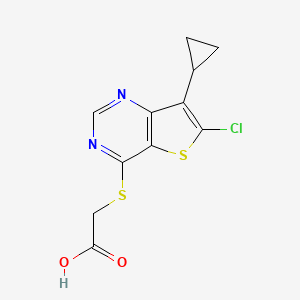

IUPAC Name |

(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQMRGWYPNIERM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10658051 | |

| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194044-20-6 | |

| Record name | LY-2811376 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194044206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2811376 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10658051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2811376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR18YJ97SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol](/img/structure/B608640.png)

![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B608645.png)